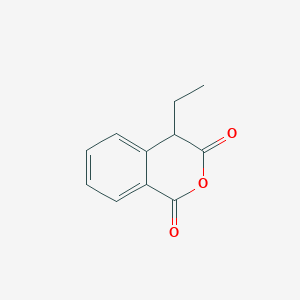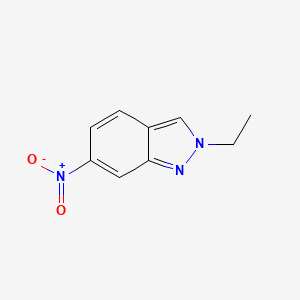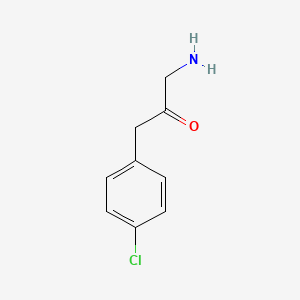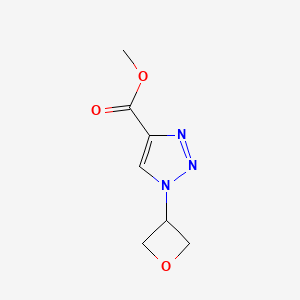
(4-(2-Fluorophenyl)-1H-imidazol-2-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine: is a chemical compound that belongs to the class of imidazole derivatives. It features a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and imidazole.
Condensation Reaction: The 2-fluorobenzaldehyde undergoes a condensation reaction with imidazole in the presence of a suitable catalyst to form the intermediate compound.
Reduction: The intermediate compound is then subjected to reduction conditions to yield (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the fluorine atom or other substituents on the phenyl ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It may be utilized in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Biological Studies: It can be used in research to study the interactions of imidazole derivatives with biological targets.
Industry:
Chemical Manufacturing: The compound is valuable in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
- (5-(2-Fluorophenyl)-1H-pyrrole-3-yl)methanamine
- (5-(2-Fluorophenyl)-1H-pyridin-3-yl)methanamine
- (5-(2-Fluorophenyl)-1H-pyrazole-3-yl)methanamine
Comparison:
- Structural Differences: While these compounds share the fluorophenyl group, they differ in the heterocyclic ring structure (imidazole, pyrrole, pyridine, pyrazole).
- Chemical Properties: The differences in ring structure influence their chemical reactivity and stability.
- Biological Activity: Each compound may exhibit distinct biological activities due to variations in their interaction with molecular targets.
Uniqueness: (5-(2-Fluorophenyl)-1H-imidazol-2-yl)methanamine is unique due to its imidazole ring, which imparts specific chemical and biological properties not found in its analogs. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)-1H-imidazol-2-yl]methanamine |
InChI |
InChI=1S/C10H10FN3/c11-8-4-2-1-3-7(8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) |
InChI Key |
LNVVTLQQIZVHDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)

![1H-Imidazo[4,5-g]quinoxalin-2(3H)-one](/img/structure/B11908624.png)


![3-(Dimethylamino)imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11908643.png)



![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)


